REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH2:6][C:7]1[N:12]=[C:11]([NH2:13])[C:10]([OH:14])=[C:9]([CH3:15])[N:8]=1.C[O-].[Na+].[Cl:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]2[CH:36]=[CH:35][C:29]([O:30][CH2:31][CH2:32][CH2:33]Br)=[CH:28][CH:27]=2)=[CH:22][CH:21]=1>O1CCCC1>[ClH:19].[NH2:6][C:7]1[N:12]=[C:11]([NH2:13])[C:10]([O:14][CH2:33][CH2:32][CH2:31][O:30][C:29]2[CH:35]=[CH:36][C:26]([C:23]3[CH:22]=[CH:21][C:20]([Cl:19])=[CH:25][CH:24]=3)=[CH:27][CH:28]=2)=[C:9]([CH3:15])[N:8]=1 |f:0.1,2.3,6.7|
|
Name
|
2,4-Diamino-5-hydroxy-6-methylpyrimidine dihydrogen sulphate
|
Quantity
|
137.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NC1=NC(=C(C(=N1)N)O)C
|
Name
|
sodium methoxide
|
Quantity
|
2350 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
3-[4-(4-chlorophenyl)-phenoxy]propyl bromide
|
Quantity
|
188 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(OCCCBr)C=C1
|
Name
|
|
Quantity
|
940 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for a further 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Part of the solvent (approximately 2400 ml) was removed by distillation at atmospheric pressure
|
Type
|
ADDITION
|
Details
|
the remaining mixture was diluted with water (3000 ml)
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
dried at 85° C
|
Type
|
DISSOLUTION
|
Details
|
The solid was then dissolved in hot dimethylformamide (1000 ml)
|
Type
|
FILTRATION
|
Details
|
the resulting solution was filtered through diatomaceous earth
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled to 10° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid was washed well with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=NC(=C(C(=N1)N)OCCCOC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 178 g | |
YIELD: CALCULATEDPERCENTYIELD | 146.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |